molecular formula C13H14N2O4 B281908 methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate

methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate

Cat. No. B281908
M. Wt: 262.26 g/mol
InChI Key: NRUVZCSYSOJLHP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate, also known as MAOE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MAOE is a derivative of the organic compound aniline and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has been widely used in scientific research due to its potential applications in various fields. In the field of organic chemistry, methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate is used as a building block for the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory and antibacterial agents.

Mechanism of Action

The mechanism of action of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate is not well understood. However, it has been suggested that methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate may act by inhibiting the activity of certain enzymes involved in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate can inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory and antibacterial properties.

Advantages and Limitations for Lab Experiments

Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. However, it has several limitations, including its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate. One potential direction is to further investigate its mechanism of action and its potential applications in the field of cancer research. Another potential direction is to investigate its potential applications in the field of drug delivery, as it has been shown to have the ability to penetrate cell membranes. Additionally, further research is needed to understand the potential toxicity of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate and its effects on the environment.

Synthesis Methods

Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate can be synthesized through the reaction of aniline with ethyl acetoacetate in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate, which can be purified through recrystallization.

properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate

InChI

InChI=1S/C13H14N2O4/c1-9(16)14-10-4-3-5-11(8-10)15-12(17)6-7-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b7-6+

InChI Key

NRUVZCSYSOJLHP-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)OC

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)OC

Origin of Product

United States

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